molecular formula C9H9NO2S B2516267 4-METHYLTHIO-BETA-NITROSTYRENE CAS No. 710-27-0

4-METHYLTHIO-BETA-NITROSTYRENE

Cat. No.: B2516267
CAS No.: 710-27-0
M. Wt: 195.24
InChI Key: LMSZTOUHOKERPN-VOTSOKGWSA-N
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Description

4-Methylthio-beta-nitrostyrene is an organic compound characterized by the presence of a nitro group (NO2) and a methylthio group (CH3S) attached to a styrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylthio-beta-nitrostyrene can be synthesized through the Henry reaction, which involves the condensation of 4-methylthiobenzaldehyde with nitromethane . This reaction can be carried out under conventional heating or microwave-assisted conditions. The microwave-assisted method is often preferred due to its efficiency and shorter reaction times .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Henry reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of the desired product. The use of continuous flow reactors and heterogeneous catalysts can further enhance the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

4-Methylthio-beta-nitrostyrene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methylthio group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: The major product is typically a nitro compound with an oxidized side chain.

    Reduction: The major product is an amine derivative of the original compound.

    Substitution: The major product depends on the nucleophile used in the reaction.

Scientific Research Applications

4-Methylthio-beta-nitrostyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylthio-beta-nitrostyrene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methylthio group can act as a nucleophile or electrophile depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Beta-nitrostyrene: Lacks the methylthio group, making it less reactive in certain substitution reactions.

    4-Methyl-beta-nitrostyrene: Similar structure but lacks the nitro group, affecting its reactivity in redox reactions.

    4-Methylthio-styrene: Lacks the nitro group, making it less versatile in synthetic applications.

Uniqueness

4-Methylthio-beta-nitrostyrene is unique due to the presence of both the nitro and methylthio groups, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations and applications compared to its analogs .

Properties

IUPAC Name

1-methylsulfanyl-4-[(E)-2-nitroethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSZTOUHOKERPN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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